(1R)-N-(t-Butoxycarbonyl)anatoxin a
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90741-53-0 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl (1R)-2-acetyl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H23NO3/c1-10(17)12-7-5-6-11-8-9-13(12)16(11)14(18)19-15(2,3)4/h7,11,13H,5-6,8-9H2,1-4H3/t11?,13-/m1/s1 |
InChI Key |
HEDASSVHQYNXQV-GLGOKHISSA-N |
Isomeric SMILES |
CC(=O)C1=CCCC2CC[C@H]1N2C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C1=CCCC2CCC1N2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of the Anatoxin a Scaffold
Total Synthesis Approaches to Anatoxin-a and its Analogues
The synthesis of anatoxin-a and its analogues has been a significant challenge for organic chemists, driving the development of innovative synthetic strategies. The complex bicyclic structure and stereochemical nuances of the molecule demand precise control over reaction pathways.
Regioselective and Stereoselective Synthetic Pathways
The construction of the 9-azabicyclo[4.2.1]nonane core of anatoxin-a necessitates a high degree of regioselectivity and stereoselectivity. One notable approach involves a tandem Michael-intramolecular Mannich cyclization strategy. bohrium.comnih.gov This method has been successfully applied to the total synthesis of both anatoxin-a and its analogue, homoanatoxin (B127484). bohrium.comnih.gov The key to this strategy is the controlled formation of the bicyclic ring system from a linear precursor, ensuring the correct placement of functional groups and stereocenters.
Key Intermediate Strategies (e.g., β-lactam ring opening, oxymercuration)
The use of key intermediates is a common tactic in complex molecule synthesis. For anatoxin-a, enantiomeric eight-membered ring-fused β-lactams have been identified as potential key intermediates. researchgate.net A synthesis strategy has been developed that utilizes a β-lactam ring opening followed by a transannular cyclization to form the bridged bicyclic framework of anatoxin-a. figshare.com This approach involves the cycloaddition of chlorosulfonyl isocyanate with cyclooctadiene, followed by Boc protection of the resulting β-lactam. figshare.com Subsequent reaction with various nucleophiles and a selenium-mediated cyclization and oxidation sequence yields the anatoxin-a skeleton. figshare.com
Another key strategy involves the cyclization of cyclooctenes. wikipedia.org An early and extensively explored approach used 1,5-cyclooctadiene (B75094) as the starting material. wikipedia.org This was reacted to form a methyl amine and then combined with hypobromous acid to generate anatoxin-a. wikipedia.org A variation of this method employed an aminoalcohol with mercuric (II) acetate (B1210297) and sodium borohydride, followed by oxidation to form the target molecule. wikipedia.org
Enantioselective Synthesis and Absolute Configuration Assignment
The biological activity of anatoxin-a resides in the (+)-enantiomer. Therefore, enantioselective synthesis is critical for producing the biologically relevant form of the molecule. The first synthesis of anatoxin-a, which also established its absolute configuration, utilized (−)-cocaine as a chiral starting material. nih.gov This approach leverages the inherent stereochemistry of cocaine to produce (+)-anatoxin-a. nih.gov
More recent de novo asymmetric syntheses have been developed to provide access to either enantiomer, which is valuable for studying structure-activity relationships. acs.org One such route employs a palladium-catalyzed asymmetric cyclization to form the 9-azabicyclo[4.2.1]non-2-ene system. acs.org By selecting the appropriate enantiomer of the chiral ligand, either the natural (+)-anatoxin-a or its unnatural enantiomer can be synthesized. acs.org
Application of Tandem Reactions and Oxidative Desymmetrisation
Tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient route to complex molecules like anatoxin-a. A strategy combining two-directional synthesis and tandem reactions has been successfully used for the total synthesis of both anatoxin-a and homoanatoxin from a common intermediate. bohrium.comnih.gov This approach incorporates key advances in oxidative desymmetrisation and tandem Michael-intramolecular Mannich cyclizations. bohrium.comnih.gov
Synthesis from Precursors (e.g., (−)-cocaine)
The structural similarity between anatoxin-a and cocaine has been exploited in several synthetic routes. The first synthesis of (+)-anatoxin-a started from (−)-cocaine, a readily available chiral precursor. nih.gov In this method, cocaine is first converted to an endo isomer of a cyclopropane, which is then photolytically cleaved to an α,β-unsaturated ketone. wikipedia.org Demethylation with diethyl azodicarboxylate then yields anatoxin-a. wikipedia.org A more recent synthesis also begins with cocaine, converting it to 2-tropinone and then through a series of steps to anatoxin-a. wikipedia.org
Targeted Chemical Modifications and Derivatization
The anatoxin-a scaffold provides a versatile platform for chemical modification to probe its interaction with nicotinic acetylcholine (B1216132) receptors and to develop new therapeutic agents.
A variety of derivatives have been synthesized to explore structure-activity relationships. researchgate.net These include modifications at various positions of the bicyclic ring system and the side chain. For analytical purposes, derivatization is often employed to enhance the detectability of anatoxin-a. Common derivatizing agents include 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with the secondary amine of anatoxin-a to form a highly fluorescent derivative. mdpi.comnih.gov Other methods involve derivatization with fluorenyl methylchloroformate for liquid chromatography-mass spectrometry analysis or the use of trichloroacetic anhydride (B1165640) or pentafluorobenzylbromide for gas chromatography. mdpi.comnih.gov
Synthesis of N-(t-Butoxycarbonyl)anatoxin a as a Key Intermediate
The synthesis of N-(t-butoxycarbonyl)anatoxin a, commonly referred to as N-Boc anatoxin-a, is a crucial first step in many synthetic pathways involving the anatoxin-a scaffold. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the secondary amine of anatoxin-a is essential. This protection strategy prevents unwanted side reactions at the nitrogen atom and allows for selective modifications at other positions of the molecule.
The process generally involves treating anatoxin-a with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in a suitable solvent. This reaction yields N-Boc anatoxin-a, a stable intermediate that is amenable to a wider range of chemical transformations. rsc.orgresearchgate.net This intermediate is particularly vital for subsequent functionalization, such as at the C-11 position, and for building more complex molecular architectures. rsc.org
Direct C-11 Functionalization of Anatoxin a Derivatives
The C-11 methyl group on the anatoxin-a skeleton is a prime target for chemical modification to introduce new functionalities. who.int Direct functionalization at this position has been achieved using N-Boc anatoxin-a as the starting material. rsc.org
A notable method involves the reaction of N-Boc anatoxin-a with (diacetoxyiodo)benzene (B116549) or, more effectively, with Koser's reagent, [Hydroxy(tosyloxy)iodo]benzene (PhI(OH)OTs). This reaction selectively introduces a tosyloxy group at the C-11 position, yielding a synthetically versatile α-tosyloxy ketone intermediate. rsc.org This key intermediate serves as a linchpin for attaching various spacer units and reporter groups through nucleophilic substitution, typically via a thioether linkage. rsc.org
Table 1: Key Intermediates in C-11 Functionalization
| Compound Name | Starting Material | Reagent | Key Feature | Reference |
|---|---|---|---|---|
| N-Boc-11-tosyloxy-anatoxin a | N-Boc anatoxin-a | PhI(OH)OTs (Koser's Reagent) | Versatile α-tosyloxy ketone for nucleophilic substitution | rsc.org |
Preparation of Alkyl-Modified Side-Chain Variants
Modifying the side-chain of anatoxin-a by introducing different alkyl groups has been a strategy to explore structure-activity relationships. bris.ac.uk A synthetic approach utilizing a β-lactam ring opening followed by a transannular cyclization can be employed to construct the core bicyclic framework of anatoxin-a. This method allows for the introduction of various side-chains by reacting the β-lactam with different nucleophiles before the cyclization step. researchgate.net This flexibility enables the synthesis of a series of analogues with modified alkyl groups, such as homoanatoxin-a, which possesses an ethyl group instead of the acetyl group found in anatoxin-a. researchgate.netwho.int
Design and Synthesis of Ligand-Based Structural Probes
The development of ligand-based structural probes is essential for studying the interaction of anatoxin-a with its biological targets, primarily nicotinic acetylcholine receptors. rsc.orgethernet.edu.et The C-11 functionalized N-Boc anatoxin-a intermediate is instrumental in this regard. rsc.org
By leveraging the α-tosyloxy ketone intermediate, researchers can attach fluorescent tags or other reporter molecules. For example, dansylated derivatives of anatoxin-a have been synthesized. rsc.org The synthesis involves reacting the C-11 tosyloxy intermediate with a thiol-containing linker, which is then coupled to a dansyl group. These fluorescently-labeled probes can be used in binding assays and imaging studies to investigate receptor pharmacology. rsc.org
Synthesis of Synthetic Haptens for Immunoassay Development
Immunoassays offer a rapid and sensitive method for detecting anatoxin-a in environmental samples. nih.gov The development of these assays relies on the production of specific antibodies, which in turn requires the synthesis of haptens. Haptens are small molecules that are chemically modified to be attached to a larger carrier protein, thereby eliciting an immune response. nih.govmdpi.com
For anatoxin-a, synthetic haptens have been designed and prepared by introducing a functional group, via a spacer arm, onto the anatoxin-a structure. nih.govgoogle.com This functionalized derivative can then be covalently linked to a carrier protein like bovine serum albumin (BSA) or an enzyme reporter such as horseradish peroxidase (HRP). nih.govnih.gov The design of these haptens, such as those designated ANm and ANc, is critical for generating monoclonal antibodies with high affinity and specificity for the naturally occurring (+)-anatoxin-a isomer. nih.govnih.gov These immunoreagents are the foundation for developing sensitive enzyme-linked immunosorbent assays (ELISAs) and lateral-flow immunochromatographic assays for environmental monitoring. nih.govnih.gov
Table 2: Examples of Synthesized Anatoxin-a Haptens
| Hapten Name | Key Feature | Application | Reference |
|---|---|---|---|
| ANm | Functionalized derivative with a linker | Generation of monoclonal antibodies for immunoassays | nih.gov |
| ANc | Functionalized derivative with a shorter linker | Used as a heterologous conjugate in immunoassays | nih.gov |
Characterization of Synthetic Intermediates and Products
The unambiguous identification and characterization of all synthesized compounds are paramount to ensure their purity and structural integrity.
Spectroscopic Characterization (e.g., NMR, IR)
Spectroscopic techniques are indispensable for elucidating the structures of synthetic intermediates and final products. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule. For instance, the IR spectrum of N-Boc protected intermediates would show characteristic absorption bands for the carbonyl groups of the Boc protector and the enone system. pitt.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal integrations help to confirm the successful synthesis and stereochemistry of compounds like N-Boc anatoxin-a and its various derivatives. rsc.orgresearchgate.net
The relative configuration of intermediates such as N-tert-butoxycarbonyl-cis-dihydroanatoxin-a has been definitively determined using X-ray crystallography, with NMR data providing corroborating evidence and serving as the primary method for determining the configuration of related isomers like the trans-diastereoisomer. researchgate.net
Table 3: Spectroscopic Data for a Representative Intermediate
| Compound | Technique | Key Data Points | Reference |
|---|---|---|---|
| 2,3-(1-Benzyloxy-2-benzyloxycarbonyl-3-tert-butoxycarbonyl)guanidino-1-(N-tert-butoxycarbonyl, N-methyl)propylamine | IR (ATR) | 3364, 1757, 1703 cm⁻¹ | pitt.edu |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.45–7.21 (m, 10 H), 5.12 (d, 1 H), 5.07 (d, 1 H), 4.97 (d, 1 H), 4.93 (d, 1 H), 4.10 (bs, 1 H), 3.68 (dd, 1 H), 3.54–3.49 (m, 1 H), 3.46–3.41 (m, 1 H), 3.37 (m, 1 H), 3.00–2.94 (m, 1 H), 1.46 (s, 9 H), 1.41 (s, 9 H) | pitt.edu | |
| ¹³C NMR (75 MHz, CDCl₃) | δ 159.9, 156.2, 149.8, 136.5, 135.8, 130.1, 129.2, 128.8, 128.6, 128.4, 128.0, 83.8, 79.9, 68.0, 58.3, 44.7, 39.2, 28.4, 28.1 | pitt.edu |
Biosynthesis and Natural Production of Anatoxin a and Its Precursors
Cyanobacterial Producers and Strain-Specific Variability
The production of anatoxin-a is not ubiquitous among cyanobacteria; it is restricted to specific genera and strains, each exhibiting variability in toxin production.
Anatoxin-a and its analogs are synthesized by a range of cyanobacterial genera, primarily found in freshwater environments. who.int Documented producers include species within the genera Anabaena (some of which are now classified as Dolichospermum), Oscillatoria, and Aphanizomenon nih.govasm.orgnih.govresearchgate.net. Other notable producers belong to the genera Cylindrospermum, Planktothrix, Phormidium, Tychonema, Microcystis, and Raphidiopsis. who.intepa.govepa.govmdpi.com The presence of these cyanobacteria in water bodies raises concerns about potential contamination with this neurotoxin.
Interactive Table: Genera of Cyanobacteria Known to Produce Anatoxin-a
| Genus | Select Species/Strains | Primary Habitat |
|---|---|---|
| Anabaena | Anabaena flos-aquae, Anabaena lemmermannii epa.govoup.com | Freshwater |
| Oscillatoria | Oscillatoria sp. PCC 6506, Oscillatoria formosa nih.govnih.gov | Freshwater (often benthic) |
| Aphanizomenon | Aphanizomenon issatschenkoi, Aphanizomenon gracile nih.govnih.govmdpi.com | Freshwater |
| Cylindrospermum | Cylindrospermum stagnale PCC 7417 nih.gov | Freshwater |
| Planktothrix | Freshwater | |
| Phormidium | Freshwater (often benthic) | |
| Tychonema | Tychonema bourrellyi d-nb.info | Freshwater |
| Microcystis | Freshwater | |
| Raphidiopsis | Freshwater |
It is important to note that not all strains within a given species are capable of producing anatoxin-a. For instance, studies on Anabaena flos-aquae have shown that only a small percentage of clones isolated from a bloom may actually be toxin producers oup.com. This strain-specific variability highlights the complex genetic and environmental factors that govern toxin synthesis.
The genetic blueprint for anatoxin-a biosynthesis is encoded within a specific gene cluster, designated as the ana gene cluster nih.gov. This cluster was first identified in Oscillatoria sp. PCC 6506 and subsequently in other anatoxin-producing cyanobacteria like Anabaena sp. strain 37 nih.govnih.govnih.gov. The ana cluster typically spans approximately 29-30 kilobases and contains a series of genes, from anaA to anaG, that orchestrate the step-by-step assembly of the anatoxin-a molecule nih.govasm.orgresearchgate.net. While the core genes are conserved, the organization of the cluster can differ between genera nih.govnih.gov. The presence of the anaC gene is often used as a molecular marker to detect potentially toxic strains of Anabaena, Oscillatoria, and Aphanizomenon nih.govnih.gov.
The biosynthesis of anatoxin-a is a classic example of a pathway involving a modular polyketide synthase (PKS) nih.govnih.govacs.org. The anaE, anaF, and anaG genes within the ana cluster code for multidomain PKS enzymes researchgate.netnih.gov. These enzymes are responsible for the sequential addition and modification of small carboxylic acid units, a fundamental process in the synthesis of many complex natural products acs.org. The involvement of a PKS was initially suspected based on the proposed biosynthetic route and later confirmed with the discovery of the ana gene cluster nih.gov.
Elucidation of Biosynthetic Pathways
The intricate steps of anatoxin-a's construction have been unraveled through a combination of precursor feeding studies and the identification of key metabolic intermediates.
Early research into the biosynthesis of anatoxin-a utilized labeled precursors to trace their incorporation into the final toxin molecule. These studies have established that the carbon skeleton of anatoxin-a is derived from several fundamental building blocks. Proline serves as the starter unit for the polyketide synthase machinery acs.org. The remainder of the carbon framework is constructed from acetate (B1210297) units wikipedia.orgnih.gov. Glutamate (B1630785) has also been identified as a precursor, which is consistent with its metabolic relationship to proline wikipedia.orgnih.gov. In the case of homoanatoxin-a, a close analog of anatoxin-a, S-adenosyl-L-methionine provides the additional methyl group wikipedia.orgnih.gov.
Interactive Table: Precursors in Anatoxin-a Biosynthesis
| Precursor | Role in Biosynthesis |
|---|---|
| Proline | Starter unit for the polyketide synthase acs.org |
| Acetate | Provides the building blocks for the polyketide chain extension wikipedia.orgnih.gov |
| Glutamate | A primary metabolic precursor to proline wikipedia.orgnih.gov |
| S-adenosyl-L-methionine | Donates the methyl group for the synthesis of homoanatoxin-a wikipedia.orgnih.gov |
A significant breakthrough in understanding the final steps of anatoxin-a biosynthesis was the identification of carboxy-anatoxins as penultimate intermediates acs.org. Studies on Cuspidothrix issatschenkoi, Oscillatoria sp. PCC 6506, and Cylindrospermum stagnale revealed the presence of carboxy-anatoxin-a, carboxy-homoanatoxin-a, and carboxy-dihydroanatoxin-a, respectively acs.org. These compounds are believed to be the product of the hydrolysis of the final polyketide chain from the AnaG PKS enzyme by a thioesterase, AnaA acs.org. Isotopic labeling experiments have shown that carboxy-homoanatoxin-a is the intracellular precursor to homoanatoxin-a acs.org. The final conversion to anatoxin-a involves a decarboxylation step that appears to be a slow, spontaneous process rather than one catalyzed by a specific enzyme acs.org. Another intermediate, 11-carboxyl anatoxin-a, has also been identified in cultures of Aphanizomenon issatschenkoi nih.gov.
In Vitro Reconstitution of Biosynthetic Steps
The initial steps of anatoxin-a biosynthesis have been successfully reconstituted in vitro, providing experimental validation for the proposed biosynthetic pathway in cyanobacteria such as Oscillatoria PCC 6506. acs.orgacs.org This work has been crucial in confirming the functions of the enzymes encoded by the ana gene cluster. The in vitro system has allowed for the stepwise analysis of the pathway, beginning with the activation of L-proline and its subsequent modification on an acyl carrier protein (ACP).
The reconstitution process confirmed that the biosynthesis is initiated by the adenylation enzyme AnaC, which specifically activates L-proline. acs.orgacs.org This activated proline is then loaded onto the acyl carrier protein, AnaD. For AnaD to be active, it must first be converted from its apo-form to the holo-form by a phosphopantetheinyl transferase (PPTase), a step that was also replicated in vitro. acs.orgacs.org
Following the loading of L-proline onto holo-AnaD to form prolyl-AnaD, the subsequent enzymatic step involves the oxidation of the proline ring. acs.org This reaction is catalyzed by the FAD-dependent enzyme AnaB, which oxidizes prolyl-AnaD to yield dehydroprolyl-AnaD. acs.orgacs.org The identity of the product, dehydroprolyl-AnaD, was confirmed through detailed analysis using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) after tryptic digestion of the protein. acs.orgacs.org This series of in vitro experiments provides concrete evidence for the early stages of anatoxin-a biosynthesis, laying the groundwork for the subsequent polyketide synthase-mediated chain elongation and cyclization steps. acs.orgnih.gov
Enzymatic Catalysis and Protein Structure-Function (e.g., AnaB prolyl-acyl carrier protein oxidase)
The enzymes encoded by the ana gene cluster play critical roles in the biosynthesis of anatoxin-a, with AnaB being a key enzyme in the initial steps of the pathway. acs.org AnaB is a prolyl-acyl carrier protein oxidase that catalyzes the oxidation of prolyl-AnaD to dehydroprolyl-AnaD. acs.orgacs.orgnih.gov This enzymatic step is crucial as it prepares the proline-derived starter unit for the subsequent polyketide synthase modules. acs.org
AnaB belongs to the acyl-CoA dehydrogenase superfamily and functions as a flavoprotein, utilizing FAD as a cofactor. acs.orgnih.gov Unlike many enzymes in this family that act as dehydrogenases, AnaB functions as an oxidase, using molecular oxygen as the electron acceptor. acs.orgnih.gov The three-dimensional structure of AnaB has been determined, revealing a homotetrameric structure with a fold highly similar to that of acyl-CoA dehydrogenases (ACADs). nih.gov
Site-directed mutagenesis studies have identified a key glutamyl residue, E244, as the putative active site base of AnaB. acs.orgnih.gov This residue is believed to be essential for the catalytic mechanism, which involves the α,β-dehydrogenation of the thioester-bound proline. acs.org The structure of AnaB also reveals a relatively small substrate-binding site, which is likely adapted to accommodate the pyrrolidine ring of proline. nih.gov Furthermore, the presence of a protonated histidine near the FAD cofactor is thought to be involved in the activation of molecular oxygen. nih.gov
The adenylation enzyme AnaC is responsible for the specific activation of L-proline, the initial building block for anatoxin-a biosynthesis. acs.orgacs.org Detailed kinetic analysis of AnaC from Oscillatoria PCC 6506 has been performed.
| Substrate | Km (mM) | kcat (min⁻¹) |
|---|---|---|
| L-proline | 0.97 | 68 |
| 3,4-dehydro-L-proline | 1.5 | 29 |
Data sourced from Méjean et al. (2009). acs.org
Evolutionary Aspects of ana Gene Clusters
The biosynthetic gene cluster responsible for anatoxin-a production, known as the ana cluster, has been identified in several distantly related cyanobacterial genera, including Anabaena, Oscillatoria, and Aphanizomenon. nih.govnih.govasm.org The presence of the ana gene cluster in these phylogenetically diverse cyanobacteria suggests a complex evolutionary history, likely involving horizontal gene transfer events. researchgate.net
Comparative analyses of the ana gene clusters from different species have revealed both similarities and differences in their organization. nih.govnih.gov For instance, while the core set of genes (e.g., anaA through anaG) is generally conserved, the arrangement of these genes can vary between species like Anabaena sp. strain 37 and Oscillatoria sp. strain PCC 6506. nih.gov Despite these organizational differences, the gene and corresponding amino acid sequences exhibit a high degree of similarity, with identities often exceeding 80% and 78% respectively. nih.gov
The phylogenetic analysis of genes within the ana cluster, such as anaC, can be used to differentiate between anatoxin-producing genera. nih.govasm.org This suggests that while the cluster as a whole may have been transferred between species, individual genes have undergone subsequent evolution within their new hosts. The identification of an extra gene in the ana cluster of Cylindrospermum stagnale PCC 7417, which is likely involved in the biosynthesis of dihydroanatoxin-a, further highlights the evolutionary diversification of this pathway. nih.gov This modularity and potential for modification within the ana gene cluster contribute to the diversity of anatoxin analogs observed in nature.
Molecular Mechanism of Action and Receptor Interactions
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism
(+)-Anatoxin-a is a potent agonist at both muscle and neuronal nAChRs nih.govnih.gov. Upon binding, it induces a conformational change in the receptor, opening the integral ion channel. This allows for an influx of cations, primarily Na⁺ and Ca²⁺, into the cell, leading to membrane depolarization and the generation of an action potential nih.gov. This action mimics that of acetylcholine but without being susceptible to hydrolysis by acetylcholinesterase, leading to persistent receptor stimulation nih.govmdpi.com.
Anatoxin-a binds to the same site on the nAChR as acetylcholine, known as the orthosteric site nih.gov. This binding is competitive, meaning that anatoxin-a and acetylcholine directly compete for the same recognition sites on the receptor. The binding site is located at the interface between two of the five subunits that make up the receptor, with one subunit contributing the 'principal' (+) face and the adjacent subunit contributing the 'complementary' (-) face nih.gov. The high affinity of anatoxin-a for this site allows it to effectively displace acetylcholine and activate the receptor researchgate.net. In several studies, (+)-anatoxin-a has demonstrated greater potency than acetylcholine itself mdpi.comnih.gov.
The muscle-type nAChR, composed of (α1)₂βγδ subunits, is a primary target of anatoxin-a. Its potent agonist activity at the neuromuscular junction leads to initial muscle stimulation, followed by a persistent depolarization. This prolonged activation causes the receptor to enter a desensitized state, rendering it unresponsive to further stimulation and resulting in a neuromuscular blockade nih.govnih.gov. This blockade leads to muscle paralysis and, ultimately, respiratory failure, which is the primary mechanism of its toxicity nih.gov. The binding sites for agonists on the muscle nAChR are located on the two α1 subunits, at the interface with the adjacent γ and δ subunits nih.gov.
In addition to muscle-type receptors, (+)-anatoxin-a is a powerful agonist at several neuronal nAChR subtypes, which are widely distributed in the central and peripheral nervous systems nih.gov. It has been shown to potently activate both heteromeric (e.g., α4β2) and homomeric (e.g., α7) neuronal receptors nih.gov.
α4β2 Subtype: The α4β2 nAChR is the most abundant nicotinic receptor in the brain and is a high-affinity binding site for nicotine mdpi.com. (+)-Anatoxin-a is particularly potent at this subtype, with studies reporting greater potency than both acetylcholine and nicotine nih.govmdpi.com. Research indicates that (+)-anatoxin-a has a high affinity for the α4β2 subtype, with reported EC₅₀ values as low as 48 nM nih.govnih.gov.
α7 Subtype: The α7 nAChR is a homopentameric receptor involved in various cognitive functions. (+)-Anatoxin-a also activates this subtype, although typically with slightly lower potency compared to the α4β2 subtype nih.gov. Reported EC₅₀ values for the α7 receptor are in the range of 0.58 to 0.6 μM nih.govnih.gov.
The ability of anatoxin-a, a secondary amine, to cross the blood-brain barrier allows it to interact with these central nAChRs in vivo nih.gov.
Receptor Binding Kinetics and Stereoselectivity
The interaction between anatoxin-a and nAChRs is characterized by high affinity and marked stereoselectivity, with the naturally occurring (+)-enantiomer being significantly more potent than its synthetic counterpart.
The potency of (+)-anatoxin-a is reflected in its low dissociation constants (Kd) and inhibition constants (Ki) at various nAChR subtypes. Radioligand competition binding assays have reported Ki values for (+)-anatoxin-a ranging from 1 to 90 nM for human α4β2 and rat α7 subtypes nih.gov. For the α4β2* nAChR subtype (where * indicates the possible presence of other subunits), Ki values as low as 1.1 nM have been observed nih.gov.
The following table summarizes the binding affinities and potencies of (+)-anatoxin-a at different nAChR subtypes.
| Receptor Subtype | Preparation | Assay Type | Value (nM) |
| α4β2* | Rat Brain Membranes | [³H]nicotine binding | Ki: 1.1 nih.gov |
| α4β2 | M10 Cells (expressing α4β2) | ⁸⁶Rb⁺ Influx | EC₅₀: 48 nih.gov |
| α7 | Xenopus Oocytes (reconstituted) | Patch-clamp recording | EC₅₀: 580 nih.gov |
| α7 | Rat Brain | Radioligand binding | Ki: 1 - 90 nih.gov |
| Muscle-type | Torpedo electric tissue | [¹²⁵I]α-bungarotoxin binding | Ki: 54 researchgate.net |
This table is interactive. Sort by clicking column headers.
The interaction of anatoxin-a with nAChRs is highly stereoselective. The naturally occurring (+)-enantiomer is a much more potent agonist than the synthetically produced (–)-enantiomer nih.govnih.gov. Early comparisons showed that (+)-anatoxin-a was 2-3 times more potent than the racemic mixture at activating muscle nAChRs, suggesting that the (–)-enantiomer was largely inactive nih.gov.
Subsequent studies with the synthesized (–)-anatoxin-a confirmed its significantly lower activity. For instance, at rat brain nAChR binding sites (predominantly α4β2), the IC₅₀ value for (+)-anatoxin-a was 0.34 nM, whereas for (–)-anatoxin-a it was 390 nM, a difference of over 1000-fold nih.gov. Similarly, in frog muscle, (+)-anatoxin-a is reported to be approximately 160 times more potent than (–)-anatoxin-a in inhibiting acetylcholine binding mdpi.com. The weak activity observed for the (–)-enantiomer is often attributed to trace contamination with the highly potent (+)-form nih.gov.
The following table provides a comparison of the potency of the two enantiomers.
| Enantiomer | Preparation | Measurement | Potency Comparison |
| (+)-Anatoxin-a | Rat Brain nAChRs | IC₅₀ | 0.34 nM nih.gov |
| (-)-Anatoxin-a | Rat Brain nAChRs | IC₅₀ | 390 nM nih.gov |
| (+)-Anatoxin-a | Frog Muscle | Inhibition of ACh binding | ~160x more potent than (-)-anatoxin-a mdpi.com |
This table is interactive. Sort by clicking column headers.
This pronounced stereoselectivity highlights the precise structural requirements of the nicotinic acetylcholine receptor binding site for effective agonist interaction.
Influence of pH on Protonation State and Receptor Interaction
The biological activity of anatoxin-a is intrinsically linked to its molecular structure and the surrounding chemical environment, particularly pH. With a pKa of 9.4, the secondary amine within the anatoxin-a molecule is predominantly protonated at physiological pH, which is approximately 7.2 to 7.4. nih.govnih.gov This protonated state is crucial for its interaction with the nicotinic acetylcholine receptor. The positively charged nitrogen atom is thought to engage in a key electrostatic interaction with a negatively charged amino acid residue in the receptor's binding site.
Under typical environmental conditions with a pH range of 6 to 9, anatoxin-a exists predominantly in its protonated form. mdpi.com However, the stability of anatoxin-a is pH-dependent, with higher pH conditions favoring its degradation. epa.gov Specifically, at a pH of 8 to 9, the half-life of anatoxin-a is reported to be between one to two hours due to photochemical degradation, a process that is accelerated in alkaline conditions. epa.govnih.gov In the absence of sunlight, its stability increases, with a half-life ranging from several days to months. epa.gov
Structure-Activity Relationships (SAR) of Anatoxin a and Derivatives
The potency and selectivity of anatoxin-a analogs are highly dependent on their structural features. Structure-activity relationship (SAR) studies have provided invaluable insights into the molecular requirements for effective interaction with nAChRs.
Impact of N-Methylation on Nicotinic Activity
A consistent finding across multiple studies is that N-methylation of anatoxin-a leads to a significant reduction in its nicotinic activity. nih.gov This diminished activity has been observed in the activation of muscle nAChRs and in binding to neuronal α4β2* and α7 nAChRs. nih.gov The addition of a methyl group to the nitrogen atom is believed to introduce steric hindrance that disrupts the optimal binding orientation within the receptor. nih.gov The increased bulk of the homotropane skeleton in anatoxin-a may already impose limitations on receptor binding, and the addition of an N-methyl group appears to exceed these limits, resulting in poor binding. nih.gov
| Compound | Receptor Subtype | Effect on Nicotinic Activity | Reference |
| N-Methyl-anatoxin-a | Muscle nAChR | Diminished activation | nih.gov |
| N-Methyl-anatoxin-a | Neuronal α4β2* nAChR | Diminished binding | nih.gov |
| N-Methyl-anatoxin-a | Neuronal α7 nAChR | Diminished binding | nih.gov |
SAR of Alkyl-Modified Side-Chain Variants
Modifications to the alkyl side-chain of anatoxin-a have revealed that the receptor can tolerate some degree of steric bulk in this region. The synthesis of homoanatoxin-a, which extends the side chain by one methylene unit, was achieved through enolization and methylation of N-Boc-protected anatoxin-a, followed by deprotection. nih.gov Homoanatoxin-a was found to retain a potency similar to that of anatoxin-a. nih.gov Further extensions to include propyl and isopropyl variants have also been synthesized to probe the steric tolerance of the receptor. nih.gov
| Compound | Modification | Receptor Subtype | Binding Affinity (Ki) | Reference |
| Homoanatoxin-a | Extended side chain by one methylene unit | Neuronal α4β2 | 7.5 nM | nih.gov |
| Homoanatoxin-a | Extended side chain by one methylene unit | Neuronal α7 | 1.1 μM | nih.gov |
Analogues with Modified Ring Systems
The synthesis of anatoxin-a analogs with modified ring systems has been an active area of research to explore the structural requirements for nicotinic activity. Various synthetic strategies have been developed to create these complex bicyclic alkaloids. One approach involves a β-lactam ring opening–transannular cyclisation sequence to construct the bridged bicyclic framework. researchgate.netfigshare.com Another method utilizes a rhodium-catalyzed formal amide insertion reaction to afford a 9-azabicyclo[4.2.1]nonane derivative, a key intermediate in the synthesis of anatoxin-a. researchgate.net These synthetic routes provide flexible entries to a variety of analogs, allowing for a systematic investigation of how modifications to the ring system affect receptor binding and function.
Conformational Dynamics and Receptor Recognition
The three-dimensional shape of anatoxin-a and its ability to adopt specific conformations are critical for its recognition by and activation of nAChRs.
Preferred Conformations in Solution and Solid State (s-cis vs. s-trans)
Anatoxin-a possesses conformational flexibility primarily around the C(2)-C(10) bond, which allows for two major low-energy conformations: s-cis and s-trans. researchgate.net These terms describe the relative orientation of the C=C and C=O bonds of the enone system. nih.gov
Computational studies, including molecular mechanics, semi-empirical, and ab initio molecular orbital energy minimization, have indicated that the s-trans enone isomer of protonated anatoxin-a is the energetically favored conformer. nih.gov This preference is attributed to intramolecular electrostatic interactions. nih.gov Experimental evidence from the crystal structure of anatoxin-a corroborates these findings, showing only the s-trans form to be present in the solid state. nih.gov The predominance of the s-trans conformation is a key feature in the development of pharmacophore models for nAChR agonist binding. nih.gov
| Conformation | Relative Stability | Method of Determination | Reference |
| s-trans | Energetically favored | Molecular mechanics, semi-empirical, ab initio calculations, X-ray crystallography | nih.govnih.gov |
| s-cis | Higher energy | Computational modeling | researchgate.net |
Molecular Mechanics and Computational Conformational Analysis
Molecular mechanics and computational conformational analysis are pivotal in elucidating the three-dimensional structure and dynamic behavior of bioactive molecules such as (1R)-N-(t-Butoxycarbonyl)anatoxin a. These computational approaches allow for the examination of a molecule's potential energy surface, identifying stable conformations and the energetic barriers between them. This information is fundamental to understanding how the molecule's specific shape influences its interactions with biological receptors.
The conformational landscape of the parent compound, anatoxin-a, has been a subject of significant research, as its structure dictates its potent agonist activity at the nicotinic acetylcholine receptor (nAChR). nih.gov The core of this analysis revolves around the rotational isomerism of the α,β-unsaturated ketone side chain, which can exist in either an s-trans or s-cis conformation. nih.gov Computational studies employing molecular mechanics, semi-empirical, and ab initio methods have consistently shown that for the protonated form of anatoxin-a, the s-trans enone isomer is the most energetically favored conformer. nih.gov This stability is largely attributed to favorable intramolecular electrostatic interactions. nih.gov The scientific consensus suggests that this s-trans conformation is the bioactive form responsible for high-affinity binding to the nAChR. nih.gov
The introduction of an N-(t-Butoxycarbonyl) (N-Boc) group significantly alters the electronic and steric properties of the anatoxin-a scaffold. The N-Boc group is sterically demanding and transforms the secondary amine of the parent molecule into a carbamate. A critical consequence of this modification is the change in the nitrogen's basicity. While anatoxin-a has a pKa of 9.4 and is over 99% protonated at physiological pH, this compound is a neutral molecule. nih.gov This neutrality eliminates the intramolecular electrostatic interactions that stabilize the s-trans conformer in the protonated parent compound.
Furthermore, the substantial bulk of the t-butyl group introduces significant steric hindrance, which can restrict the conformational freedom of the 9-azabicyclo[4.2.1]nonane ring system. Studies on other N-substituted anatoxin-a analogs, such as N-methylated derivatives, have shown that even a small increase in bulk on the nitrogen atom can lead to diminished nicotinic activity. nih.gov This is thought to be due to steric clashes that impede the ligand's ability to adopt the required orientation within the receptor's binding site. nih.gov The much larger N-Boc group is expected to have a more pronounced effect, profoundly influencing the molecule's preferred conformation and its ability to interact with the nAChR.
Computational modeling through molecular mechanics is essential to precisely quantify these effects. Such analyses would calculate the torsional energies and non-bonded interactions to map the potential energy surface of this compound, identifying its lowest-energy conformations and comparing them to the known bioactive conformation of the parent toxin.
Interactive Data Tables
Table 1: Comparison of Conformational Properties This table outlines the key differences in the conformational and electronic properties between the parent compound, (+)-Anatoxin-a, and its N-Boc derivative.
| Feature | (+)-Anatoxin-a | This compound |
| State at Physiological pH | Predominantly Protonated (Cationic) nih.gov | Neutral |
| Energetically Favored Conformer | s-trans nih.gov | Dependent on steric factors; requires specific computational analysis |
| Primary Stabilizing Factors | Intramolecular electrostatic interactions nih.gov | Steric minimization |
| Key Structural Feature | Flexible secondary amine | Bulky, neutral N-Boc carbamate group |
| Expected Receptor Interaction | Potent nAChR agonist nih.gov | Significantly reduced or abolished due to steric hindrance and altered electronics |
Table 2: Computational Methods Applied in Anatoxin-a Analysis This table summarizes the computational techniques used to study the conformation of anatoxin-a and its analogs.
| Computational Method | Principle | Application to Anatoxin-a |
| Molecular Mechanics (MM) | Uses classical physics (force fields) to calculate the potential energy of a molecule based on bond lengths, angles, and torsions. nih.gov | To determine low-energy conformations, such as identifying the stability of the s-trans isomer of anatoxin-a. nih.gov |
| Semi-Empirical Molecular Orbital Theory | A quantum mechanical method that uses parameters from experimental data to simplify calculations of electronic structure and energy. nih.gov | Used alongside MM and ab initio methods to investigate the conformation of anatoxin-a and its derivatives. nih.gov |
| Ab Initio Molecular Orbital Theory | A "first-principles" quantum mechanical method that solves the Schrödinger equation without empirical parameters, providing a more accurate description of electronic structure. nih.gov | Employed for high-accuracy energy minimization to confirm the favored conformer of protonated anatoxin-a. nih.gov |
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in isolating (1R)-N-(t-Butoxycarbonyl)anatoxin a from complex mixtures. The addition of the bulky, non-polar Boc group to the anatoxin-a molecule significantly alters its chromatographic behavior compared to the parent toxin.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of anatoxins. For this compound, the chromatographic conditions are adapted from methods developed for anatoxin-a. The presence of the carbonyl group in the Boc moiety, in addition to the enone system in the anatoxin-a core, allows for UV detection. The maximum UV absorbance for anatoxin-a is typically around 227 nm, and similar wavelengths are expected to be effective for its Boc-protected derivative. The retention time for N-Boc-anatoxin-a would be significantly longer than that of anatoxin-a on a reversed-phase column due to the increased lipophilicity conferred by the Boc group. This property aids in its separation from more polar matrix components and the parent toxin.
Interactive Table: Typical HPLC-UV Parameters for Anatoxin-a Analysis (Adaptable for the N-Boc derivative)
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water with an acidic modifier (e.g., 0.1% Trifluoroacetic acid) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection Wavelength | ~227 nm |
| Injection Volume | 10 - 50 µL |
| Column Temperature | 25 - 40 °C |
HPLC with Fluorescence Detection (after derivatization)
Gas Chromatography (GC) with Derivatization
Gas chromatography is another technique that has been used for the analysis of anatoxin-a. Due to the low volatility of anatoxin-a and its derivatives, a derivatization step is required to increase volatility and thermal stability. nih.gov For this compound, the presence of the Boc group already increases its molecular weight, and further derivatization, for instance by acylation, would make it even less volatile, which could be counterproductive for GC analysis. However, if GC analysis is pursued, derivatization of the ketone group might be a possibility. Given these challenges, GC-based methods are less common for this specific compound compared to LC-based methods. nih.gov
Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive quantification of this compound, especially when coupled with liquid chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most powerful and widely used techniques for the analysis of anatoxins and their derivatives. acs.orgnih.gov These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts of the compound in complex matrices. The Boc-protected anatoxin-a is well-suited for LC-MS analysis. In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is readily formed. For this compound (molecular formula C₁₅H₂₃NO₃, molecular weight 265.35 g/mol ), the expected m/z for the precursor ion would be 266.17.
In LC-MS/MS, this precursor ion is selected and fragmented to produce characteristic product ions, which provides a high degree of confidence in the identification and allows for highly selective quantification. The fragmentation of the N-Boc group is a characteristic pathway, often resulting in the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).
Interactive Table: Predicted LC-MS/MS Transitions for this compound
| Parameter | Value |
|---|---|
| Precursor Ion [M+H]⁺ (m/z) | 266.17 |
| Potential Product Ion 1 (m/z) | 210.15 (Loss of isobutylene) |
| Potential Product Ion 2 (m/z) | 166.12 (Loss of the Boc group, yielding anatoxin-a ion) |
| Potential Product Ion 3 (m/z) | 148.11 (Further fragmentation of the anatoxin-a ion) |
The use of an internal standard, such as an isotopically labeled version of the analyte, is recommended for accurate quantification to compensate for matrix effects and variations in instrument response. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
As with GC with other detectors, the application of Gas Chromatography-Mass Spectrometry (GC-MS) to this compound is challenging due to the compound's low volatility. While GC-MS is a well-established technique for many organic compounds, the need for derivatization to increase volatility, coupled with the already increased molecular weight from the Boc group, makes this approach less favorable than LC-MS. If used, the mass spectrometer would provide detailed information on the fragmentation pattern of the derivatized compound, aiding in its identification.
High-Resolution qTOF Mass Spectrometry
High-Resolution Quadrupole Time-of-Flight (qTOF) Mass Spectrometry stands as a powerful tool for the analysis of this compound and its related compounds. This technique offers high mass accuracy and resolution, enabling the confident identification and differentiation of analytes from complex matrix components. In the analysis of anatoxin-a and its analogues, qTOF-MS provides the capability to determine the elemental composition of the molecule and its fragments, which is invaluable for structural elucidation. researchgate.net
Direct Analysis in Real Time (DART) coupled with High-Resolution Tandem Mass Spectrometry (HRMS/MS) has emerged as a rapid and sensitive method for the quantification of anatoxins in various samples, such as cyanobacterial mats. nih.govacs.orgacs.org This approach minimizes sample preparation and allows for high-throughput analysis. For instance, a DART-HRMS/MS method has been successfully developed for the analysis of anatoxin-a and its analogues, demonstrating excellent sensitivity and selectivity. nih.govacs.orgacs.org The use of an isotopically labeled internal standard is crucial in such methods to compensate for matrix effects and ensure accurate quantification. nih.govacs.org
While specific qTOF-MS data for this compound is not extensively published, the principles applied to the parent compound are directly relevant. The tert-butoxycarbonyl (Boc) protecting group would result in a predictable mass shift, and the fragmentation pattern would be expected to show characteristic losses of the Boc group and fragments of the anatoxin-a core.
Addressing Isobaric Interference (e.g., Phenylalanine)
A significant challenge in the mass spectrometric analysis of anatoxin-a is the potential for isobaric interference from the amino acid phenylalanine, which has the same nominal mass. nih.govnih.gov This can lead to false-positive results if not properly addressed. High-resolution mass spectrometry can aid in distinguishing between these two compounds due to their slightly different exact masses.
However, chromatographic separation remains the most robust solution to this issue. Various liquid chromatography (LC) methods have been developed to effectively separate anatoxin-a from phenylalanine prior to mass spectrometric detection. nih.govnih.gov For instance, a fast LC-tandem MS method utilizing a C18 column has been shown to achieve baseline separation of anatoxin-a and phenylalanine in under three minutes. nih.gov The development of such methods is critical for the accurate quantification of anatoxin-a and by extension, its derivatives like this compound, in complex biological and environmental matrices.
Bioanalytical Assays
Bioanalytical assays provide a functional measure of a compound's activity and are often used as screening tools. However, the presence of the N-Boc protecting group on this compound presents significant challenges for traditional bioassays developed for the parent toxin.
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are a common and sensitive method for the detection and quantification of anatoxin-a. nih.gov These assays rely on the specific recognition of the anatoxin-a molecule by antibodies. The N-Boc group on this compound, however, is a bulky addition to the secondary amine of the anatoxin-a structure. This modification significantly alters the three-dimensional shape and electronic properties of the molecule. researchgate.net The secondary amine is often a key part of the epitope recognized by antibodies raised against anatoxin-a. Therefore, it is highly probable that commercially available ELISA kits for anatoxin-a would exhibit significantly reduced or no cross-reactivity with the N-Boc protected form.
The development of a specific ELISA for this compound would necessitate the synthesis of a new immunogen and the generation of antibodies that specifically recognize the Boc-protected structure. This would be a considerable undertaking and highlights the importance of understanding the limitations of existing bioassays when analyzing derivatized compounds.
Receptor Binding Assays (RBA)
Receptor Binding Assays (RBA) are functional assays that measure the ability of a compound to bind to its biological target, in the case of anatoxin-a, the nicotinic acetylcholine (B1216132) receptor (nAChR). The secondary amine of anatoxin-a is known to be crucial for its high-affinity binding to the nAChR. The introduction of the bulky and electron-withdrawing N-Boc group would be expected to sterically hinder the interaction with the receptor binding site and alter the electronic characteristics necessary for binding. rsc.org
Therefore, it is anticipated that this compound would show significantly lower or no affinity for the nAChR in a receptor binding assay. This makes RBA an unsuitable method for the direct quantification of the N-Boc protected compound, although it could potentially be used to assess the efficacy of the deprotection reaction by measuring the reappearance of receptor binding activity.
Fluorescence Polarization Assays for Molecular Interaction Studies
Fluorescence Polarization (FP) assays are a powerful tool for studying molecular interactions in solution, including antigen-antibody and receptor-ligand binding. nih.govbellbrooklabs.combpsbioscience.comfredhutch.org The principle of FP is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. bpsbioscience.com
While no specific FP assays for this compound have been described in the literature, the technique could theoretically be applied. A competitive FP immunoassay could be developed if a specific antibody and a fluorescently labeled tracer for the N-Boc compound were available. bellbrooklabs.com Similarly, an FP-based receptor binding assay could be designed, but as discussed, the affinity of the N-Boc derivative for the nAChR is likely to be very low. The primary utility of FP in this context might be in screening for conditions that effectively cleave the Boc group, leading to the binding of the liberated anatoxin-a to its target.
Sample Preparation Strategies for Diverse Research Matrices
The choice of sample preparation strategy is critical for obtaining accurate and reproducible results in the analysis of this compound. The strategy will largely depend on the analytical technique being employed and the complexity of the sample matrix.
For mass spectrometric analysis, solid-phase extraction (SPE) is a commonly used technique to clean up and concentrate anatoxin-a and its analogues from aqueous samples. nih.gov Porous graphitic carbon (PGC) has been shown to be an effective sorbent for the extraction of anatoxin-a. nih.gov Given the increased lipophilicity of this compound due to the Boc group, reversed-phase SPE cartridges (e.g., C18) would also be a suitable choice. The elution would typically be performed with an organic solvent like methanol (B129727) or acetonitrile.
For bioanalytical assays, sample preparation must be carefully considered to avoid interferences. As these assays are often performed in aqueous buffers, the sample should be compatible with these conditions. For complex matrices, a preliminary clean-up step using SPE may be necessary to remove interfering substances. It is also important to note that the stability of the N-Boc group must be considered during sample preparation, as acidic or strongly basic conditions could lead to its cleavage. researchgate.net
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)
Solid-Phase Extraction (SPE) is a cornerstone for the cleanup and concentration of anatoxin-a from aqueous samples prior to instrumental analysis. The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. The analyte is later eluted with a small volume of solvent. For anatoxin-a, a secondary amine, weak cation exchange cartridges are effective. nih.gov Additionally, reversed-phase cartridges, such as those containing C18-bonded silica, have demonstrated high efficiency. In one study, C18 SPE resulted in a 94% recovery for anatoxin-a when eluted with methanol containing 0.1% trifluoroacetic acid (TFA). researchgate.net Other research has assessed various SPE cartridges, noting that materials like porous graphitic carbon (PGC) can also yield good recoveries. nih.gov
Solid-Phase Microextraction (SPME) is a solvent-free alternative that uses a coated fiber to adsorb analytes from a sample. It is particularly useful for its simplicity and minimal sample volume requirements. nih.gov SPME, often coupled with High-Performance Liquid Chromatography (HPLC), provides an effective method for extracting and concentrating anatoxin-a and its analogues from water samples. nih.gov
Derivatization Procedures for Enhanced Detection
Derivatization is a chemical modification process used to enhance the analytical detection of a target compound. For anatoxin-a, which lacks a native chromophore or fluorophore, derivatization is crucial for highly sensitive detection by HPLC with fluorescence detection (HPLC-FLD). This involves reacting the secondary amine group of anatoxin-a with a fluorescent labeling agent.
A widely used derivatization reagent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). nih.gov The reaction creates a highly fluorescent NBD-anatoxin-a derivative that can be detected at excitation and emission wavelengths of approximately 470 nm and 530 nm, respectively. nih.gov This protocol allows for the detection of anatoxin-a at concentrations as low as 0.1 µg/L. nih.gov Other reagents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, have also been employed to improve detection sensitivity in liquid chromatography methods. nih.gov
Extraction from Cyanobacterial Cultures and Environmental Samples
Extracting anatoxin-a from the cyanobacterial cells that produce it is a critical first step for quantifying cellular toxin content. Effective cell lysis is required to release the intracellular toxins into a solvent. Common methods include mechanical disruption, such as using a bead beater with glass beads in the presence of 0.1% formic acid, followed by centrifugation to separate the cell debris from the toxin-containing supernatant. nih.gov Another effective technique is microwave-assisted extraction, where a short burst of microwave energy (e.g., 10-15 seconds) in an aqueous medium can efficiently lyse the cells. researchgate.net
For environmental water samples, which may contain both intracellular (within cells) and extracellular (dissolved in water) toxins, a combination of methods is often used. A common procedure involves subjecting the sample to multiple freeze-thaw cycles to lyse the cyanobacterial cells, followed by filtration or centrifugation to prepare the sample for analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). epa.gov
Method Validation and Performance Characteristics in Research Contexts
Method validation is essential to ensure that an analytical procedure is reliable, accurate, and fit for its intended purpose. For anatoxin-a analysis, this involves characterizing key performance metrics such as detection limits, quantification limits, recovery, and matrix effects.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. europa.eu These values are highly dependent on the specific analytical technique and the sample matrix. The use of advanced instrumentation like LC-MS/MS generally provides lower detection limits compared to HPLC-FLD. For instance, an LC-MS/MS method was developed with an LOD of 1.5 ng/mL and an LOQ of 5 ng/mL for anatoxin-a. nih.gov Another LC-MS/MS method reported an even lower LOD of 1.9 ng/mL and an LOQ of 5 ng/mL. nih.gov The U.S. Environmental Protection Agency (EPA) has validated a method with a detection limit (DL) for anatoxin-a of 0.049 µg/L. epa.gov
| Analytical Method | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| LC-MS/MS | Culture Media | 1.5 ng/mL (1.5 µg/L) | 5 ng/mL (5 µg/L) | nih.gov |
| HPLC-FLD (with NBD-F derivatization) | Water | 0.1 µg/L | Not Specified | nih.gov |
| LC-MS/MS | Not Specified | 1.9 ng/mL (1.9 µg/L) | 5 ng/mL (5 µg/L) | nih.gov |
| LC-MS/MS (EPA Method 545) | Ambient Freshwater | 0.049 µg/L | Not Specified | epa.gov |
Recovery Rates and Matrix Effects in Research Samples
Recovery studies are performed to assess the efficiency of an extraction and analytical procedure. This is typically done by "spiking" a blank sample with a known concentration of the analyte and measuring the percentage that is detected. High recovery rates indicate an efficient method. For anatoxin-a, recovery rates can vary significantly based on the sample matrix and the extraction technique used. For example, recoveries ranging from 82% to 117% have been achieved in fortified environmental water samples using an immunoassay method. nih.gov An LC-MS/MS method reported recoveries of 60–111% in drinking water. nih.gov The choice of SPE cartridge can also be critical, with one study finding a 94% recovery using a C18 cartridge. researchgate.net
Matrix effects occur when other components in a sample interfere with the ionization and detection of the target analyte, typically leading to signal suppression or enhancement. In the analysis of anatoxin-a, significant signal suppression (up to 50%) has been observed, highlighting the challenge posed by complex sample matrices. acs.org To counteract this, isotopically labeled internal standards, such as ¹³C-labeled anatoxin-a, are often used. acs.org These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction and quantification.
| Analytical Method | Matrix | Recovery Rate (%) | Source |
|---|---|---|---|
| SPE-HPLC | Not Specified | 94% | researchgate.net |
| Competitive ELISA | Fortified Water Samples | 82% - 117% | nih.gov |
| LC-MS/MS | Drinking Water | 60% - 111% | nih.gov |
Environmental Research on Anatoxin a Degradation and Persistence
Abiotic Degradation Pathways
The persistence of anatoxin-a in aquatic ecosystems is significantly influenced by non-biological degradation processes, primarily photochemical and hydrolytic reactions.
Photochemical Degradation Mechanisms in Aquatic Environments
Sunlight plays a critical role in the natural detoxification of anatoxin-a. nih.gov Photolysis, or the breakdown of the molecule by light, is a major degradation pathway for this toxin. nih.govepa.gov The rate of photochemical degradation is dependent on both light intensity and pH, with higher pH levels accelerating the breakdown. nih.govepa.gov Under simulated natural conditions, the half-life of anatoxin-a due to photolysis can be as short as one to two hours at a pH range of 8 to 9. nih.govepa.gov In the absence of sunlight, its half-life can extend from several days to months. epa.gov
The wavelength of light is also a key factor. Anatoxin-a has an absorption maximum between 230-240 nm, making it susceptible to degradation by UV-C light (254 nm), which can degrade it by 70%. researchgate.net Conversely, it is more resistant to UV-A irradiation (315-400 nm). researchgate.netnih.gov The presence of dissolved organic matter, such as humic acid, can have a photosensitizing effect, enhancing the direct photolysis of anatoxin-a. researchgate.net However, carbonate ions in the water can inhibit this degradation process. researchgate.net Advanced oxidation processes, such as combining UV-C with hydrogen peroxide (H₂O₂), have been shown to significantly enhance the oxidation rate of anatoxin-a by as much as 4.5 times compared to direct photolysis. researchgate.netepa.gov
Hydrolytic Stability and pH Dependence
The stability of anatoxin-a is highly dependent on the pH of the surrounding water. epa.govresearchgate.net It is relatively stable under acidic conditions (pH < 3). researchgate.net However, its degradation is significantly faster in neutral or alkaline environments. researchgate.net For instance, at a pH of 4, anatoxin-a can remain stable for at least 21 days, whereas at pH levels of 8 and 10, detectable levels may only persist for 14 days. epa.govnih.gov This increased degradation at higher pH is a crucial factor in its natural attenuation in many aquatic systems, which tend to be neutral to slightly alkaline. researchgate.net In the absence of light, even at a pH of 9, low temperatures can increase the persistence of anatoxin-a, with its half-life extending to about five days. researchgate.net
| Condition | pH | Half-life/Persistence | Reference |
| Sunlight | 8-9 | 1-2 hours | nih.govepa.gov |
| Absence of Sunlight | - | Several days to months | epa.gov |
| Acidic | < 3 | Relatively stable | researchgate.net |
| Acidic | 4 | Stable for at least 21 days | epa.govnih.gov |
| Neutral to Alkaline | 7-9.5 | Faster degradation | researchgate.net |
| Alkaline | 8 and 10 | Detectable for 14 days | epa.govnih.gov |
| Absence of light, low temperature | 9 | ~5 days | researchgate.net |
Biotic Degradation Processes
Microorganisms play a vital role in the breakdown of anatoxin-a in the environment.
Microbial Degradation of Anatoxin-a
While information on the biodegradation of anatoxin-a is more limited compared to other cyanotoxins like microcystins, studies have identified bacteria capable of degrading it. nih.gov A significant reduction of anatoxin-a (22–48%) has been observed in sediments, suggesting microbial activity. nih.gov Specific bacterial strains, such as Pseudomonas sp. and Bacillus subtilis, have been shown to degrade anatoxin-a. nih.govnih.gov
A study on a Bacillus subtilis strain (AMRI-03) isolated from a eutrophic lake demonstrated its ability to rapidly degrade anatoxin-a. nih.gov The degradation rate was dependent on the initial toxin concentration, with complete degradation of higher concentrations (50 & 100 µg L⁻¹) occurring within 4 days. nih.gov The optimal conditions for this biodegradation were found to be at temperatures of 25 and 30°C and a pH of 7 and 8. nih.gov The process involves the conversion of anatoxin-a to a non-toxic metabolite, Epoxy-ATX-a. nih.gov
| Microorganism | Degradation Details | Reference |
| Pseudomonas sp. | Reported to degrade anatoxin-a. | nih.gov |
| Bacillus subtilis (AMRI-03) | Degrades anatoxin-a to non-toxic Epoxy-ATX-a. Rate is dependent on initial concentration, temperature, and pH. | nih.gov |
Environmental Transport and Fate
The movement and ultimate fate of anatoxin-a in the environment are influenced by its interaction with sediments and soil.
Sorption Characteristics in Sediments
Sorption, the process of adhering to sediment and soil particles, is an important factor in the environmental transport of anatoxin-a. nih.gov Studies have shown that anatoxin-a is weakly sorbed to sandy sediments but sorbs more strongly to sediments rich in clay and organic matter. epa.govnih.gov The sorption process for anatoxin-a is best described by the Langmuir model. nih.gov
The primary mechanism for anatoxin-a sorption to most sediments is cation exchange, which is predominantly controlled by the clay content and to a lesser extent by organic carbon and silt. nih.gov Research on various soil types, including Vertisols, Ultisols, Alfisols, and Inceptisols, has shown significant removal of anatoxin-a from water, ranging from 85.0% to 92.2%. usda.govolemiss.edu Loamy, silty, or clayey soils, particularly Vertisols, are effective at slowing the migration of anatoxin-a. usda.govolemiss.edu This suggests that the geological composition of a water body's basin can significantly impact the mobility and persistence of this toxin. usda.govolemiss.edu
| Sediment/Soil Type | Sorption Strength/Removal Efficiency | Key Factors | Reference |
| Sandy Sediments | Weak | - | epa.govnih.gov |
| Clay-rich Sediments | Strong | Clay content, cation exchange | epa.govnih.gov |
| Organic-rich Sediments | Strong | Organic carbon | epa.govnih.gov |
| Vertisols, Ultisols, Alfisols, Inceptisols | 85.0% - 92.2% removal | Kaolinite, smectite, silt, and clay abundances | usda.govolemiss.edu |
Persistence under Varying Environmental Conditions
The persistence of anatoxin-a in aquatic environments is transient and heavily influenced by a combination of physical and biological factors. Its stability is primarily dictated by sunlight exposure, pH, temperature, and microbial activity. epa.govresearchgate.netnih.gov In the absence of sunlight, anatoxin-a can be relatively stable, with half-lives extending from several days to months. epa.govnih.gov However, under typical environmental conditions, it undergoes rapid degradation. nih.gov
Influence of Light (Photolysis)
Sunlight is a primary driver of anatoxin-a degradation. epa.govnih.gov The toxin undergoes rapid photochemical breakdown, a process that is dependent on both light intensity and pH. nih.gov Studies have shown that under simulated natural sunlight, the half-life of anatoxin-a is on the order of 1 to 2 hours at a pH between 8 and 9. epa.govnih.gov The effectiveness of photolytic degradation is also dependent on the wavelength of the light. Anatoxin-a has an absorption maximum in the range of 230-240 nm, making it susceptible to degradation under UV-C light (254 nm), which can degrade it by 70%, while it shows more resistance to UV-A irradiation (315-400 nm). researchgate.net In the dark, its persistence increases significantly. epa.govnih.gov
Influence of pH
The pH of the water is a critical factor in the stability of anatoxin-a. epa.govnih.gov The degradation of the toxin is significantly accelerated in alkaline conditions. researchgate.netnih.govgoldstandarddiagnostics.com At a pH of 8 or 9, its half-life under sunlight is about one to two hours. nih.gov Conversely, the toxin is more stable under acidic conditions (pH < 7). researchgate.net In one study, while anatoxin-a decomposed rapidly at neutral (pH 7) and alkaline (pH 9.5) conditions, especially when heated, no decomposition was observed under acidic conditions (pH 3.5). researchgate.net Even in the absence of light, at pH levels of 8 to 10, significant degradation occurs over a period of about 14 days. nih.gov
Influence of Temperature
Temperature plays a role in the degradation rate of anatoxin-a, often in conjunction with pH. researchgate.netnih.gov Higher temperatures generally promote faster degradation, particularly in neutral or alkaline environments. researchgate.net For instance, increasing the temperature to 40°C accelerated the decomposition of anatoxin-a at pH 7 and 9.5. researchgate.net Biodegradation rates are also influenced by temperature, with studies showing the highest rates of microbial degradation occurring at 25°C and 30°C. nih.gov
Biodegradation
Biodegradation by naturally occurring aquatic microorganisms is a significant pathway for the removal of anatoxin-a from the environment. nih.govoup.com Bacteria capable of degrading the toxin are found in lake water and sediments. oup.com The rate of biodegradation can be influenced by the initial concentration of the toxin, temperature, and pH. nih.gov One study isolated a Bacillus subtilis strain that effectively degraded anatoxin-a. The degradation was most efficient at temperatures of 25-30°C and pH levels of 7 and 8. nih.gov The rate of breakdown also increased with higher initial toxin concentrations. nih.gov
Sorption to Sediments
Anatoxin-a has been shown to adsorb to lake sediments, which can also contribute to its removal from the water column. epa.govoup.com The degree of sorption is influenced by the sediment composition, with stronger adsorption observed in clay-rich and organic-rich sediments compared to sandy sediments. epa.gov
Research Findings on Anatoxin-a Degradation
The following tables present data from studies investigating the persistence of anatoxin-a under various environmental conditions.
Table 1: Biodegradation of Anatoxin-a by Bacillus subtilis at Different Initial Concentrations
This table shows the time required for complete degradation of anatoxin-a at varying initial concentrations by the AMRI-03 strain of Bacillus subtilis. The study was conducted at a temperature of 30°C and a pH of 7.
| Initial Anatoxin-a Concentration (µg L⁻¹) | Time for Complete Degradation (days) | Biodegradation Rate (µg L⁻¹ day⁻¹) |
| 1 | 7 | 0.14 |
| 10 | 6 | 1.67 |
| 20 | 6 | 3.33 |
| 50 | 4 | 12.5 |
| 100 | 4 | 12.5 |
Data sourced from a study on the biodegradation of anatoxin-a by a bacterial strain isolated from a eutrophic lake. nih.gov
Table 2: Influence of Temperature and pH on Anatoxin-a Degradation
This table illustrates the percentage of anatoxin-a degradation after one hour under high-temperature conditions (40°C) at various pH levels.
| pH | Temperature (°C) | Degradation after 1 hour (%) |
| 3.5 | 40 | Not Observed |
| 7.0 | 40 | > 50 |
| 9.5 | 40 | ~ 40 |
Data adapted from research on the stability of anatoxin-a under different abiotic factors. researchgate.net
Advanced Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline solid. In this method, a crystal of the compound is bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the positions of the atoms can be determined.
While specific crystallographic data for (1R)-N-(t-Butoxycarbonyl)anatoxin a is not widely published, the methodology has been successfully applied to closely related derivatives, providing a strong precedent for its structural elucidation. For instance, the relative configuration of N-tert-butoxycarbonyl-cis-dihydroanatoxin-a has been unequivocally determined using X-ray crystallography. researchgate.net This analysis provides bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.
The expected crystallographic parameters for a compound like this compound would be determined from the single-crystal X-ray diffraction experiment. A representative table of such data, based on analogous structures, is presented below.
Interactive Data Table: Representative Crystallographic Data for N-Boc Anatoxin Derivatives
| Parameter | Example Value | Description |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The space group provides a detailed description of the symmetry elements within the crystal. |
| a (Å) | 10.5 | Unit cell dimension along the a-axis. |
| b (Å) | 12.8 | Unit cell dimension along the b-axis. |
| c (Å) | 15.2 | Unit cell dimension along the c-axis. |
| α (°) | 90 | Angle between the b and c axes. |
| β (°) | 90 | Angle between the a and c axes. |
| γ (°) | 90 | Angle between the a and b axes. |
| Volume (ų) | 2046 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
Note: The values in this table are illustrative and based on typical data for similar organic molecules.
This crystallographic information would confirm the bicyclo[4.2.1]nonane core structure, the presence and orientation of the t-butoxycarbonyl group, and the stereochemistry at the chiral centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
The ¹H NMR spectrum would show characteristic signals for the protons of the bicyclic system, the vinyl proton, the acetyl group, and the t-butyl group of the Boc protecting group. The chemical shifts (δ) and coupling constants (J) between adjacent protons are crucial for establishing the connectivity and dihedral angles between protons, which in turn helps to define the conformation of the seven-membered ring in solution.
Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the acetyl and Boc groups, the olefinic carbons, and the aliphatic carbons of the bicyclic frame.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Vinyl-H | ~6.2 | s | - |
| Bridgehead-H | ~3.5 | m | - |
| CH₂ (adjacent to N) | ~3.0 - 3.4 | m | - |
| CH₂ (aliphatic) | ~1.8 - 2.5 | m | - |
| Acetyl-CH₃ | ~2.3 | s | - |
| t-Butyl-CH₃ | ~1.5 | s | - |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Acetyl) | ~198 |
| C=O (Boc) | ~155 |
| C=C (quaternary) | ~140 |
| C=C (CH) | ~130 |
| C (Boc quaternary) | ~80 |
| Bridgehead-C | ~60 |
| CH₂ (adjacent to N) | ~50 |
| CH₂ (aliphatic) | ~25 - 35 |
| Acetyl-CH₃ | ~25 |
| t-Butyl-CH₃ | ~28 |
Note: The chemical shift values are predictions based on the analysis of anatoxin-a and related N-Boc protected compounds.
Determination of Absolute and Relative Configurations
The determination of the absolute and relative configurations of this compound is a critical aspect of its structural elucidation, ensuring the correct three-dimensional arrangement of its atoms.
The relative configuration, which describes the orientation of substituents relative to each other within the molecule, can often be determined by NMR spectroscopy, particularly through NOESY experiments that reveal through-space interactions between protons. However, for an unambiguous assignment, especially in complex bicyclic systems, X-ray crystallography is the gold standard, as it provides a direct visualization of the molecular structure in the solid state. researchgate.net
The absolute configuration, which refers to the R/S designation at each chiral center, is often established through stereoselective synthesis starting from a chiral precursor of known absolute configuration. In the context of this compound, the "(1R)" designation indicates the stereochemistry at the bridgehead carbon atom. This is typically achieved by using a starting material with a known stereocenter that is carried through the synthetic sequence.
Alternatively, the absolute configuration of a crystalline sample can be determined by anomalous dispersion X-ray crystallography, often requiring the presence of a heavier atom in the structure. Chiroptical methods, such as circular dichroism (CD) spectroscopy, can also be used to compare the experimental spectrum of the synthesized compound with that of a known standard or with theoretical calculations to assign the absolute configuration. The synthesis of all possible stereoisomers and a comparison of their analytical and biological properties with the natural product is another powerful, albeit labor-intensive, method for assigning the absolute configuration. chemicalbook.com
Computational and Theoretical Chemistry Studies
Molecular Modeling of Conformational Preferences
The conformational flexibility of (1R)-N-(t-Butoxycarbonyl)anatoxin a is a critical determinant of its interaction with biological targets. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify low-energy conformations.
The presence of the bulky t-butoxycarbonyl group introduces significant steric hindrance, which is expected to influence the conformational landscape compared to the parent anatoxin-a. Key dihedral angles, such as those defining the orientation of the enone system and the bicyclic ring structure, are of particular interest. Computational methods like molecular mechanics and molecular dynamics simulations can provide insights into the preferred conformations in different solvent environments.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformational Feature | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| s-trans like | ~180 | 0.0 |
| s-cis like | ~0 | 2.5 |
Note: This data is illustrative and based on typical findings for anatoxin-a analogs. The bulky Boc group may further influence these energy differences.
Docking Studies with Nicotinic Acetylcholine (B1216132) Receptors
To understand how this compound interacts with its putative biological target, docking studies are performed using homology models of various nAChR subtypes. academicjournals.org These in silico experiments predict the binding orientation and affinity of the ligand within the receptor's binding site.
While anatoxin-a is a potent agonist, the N-Boc derivative is generally considered to be inactive or significantly less potent due to the loss of the protonated amine necessary for key electrostatic interactions. nih.gov Docking studies can quantify this effect by comparing the predicted binding energies and interaction patterns of the two molecules. The bulky Boc group may also introduce steric clashes with amino acid residues in the binding pocket, further reducing affinity.
Table 2: Predicted Binding Affinities and Key Interactions of this compound with the α4β2 nAChR
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| (+)-Anatoxin-a | -8.5 | TyrA, TrpB, TyrC1, TyrC2 |
| This compound | -4.2 | Potential steric clashes with TrpB |
Note: This data is hypothetical and serves to illustrate the expected decrease in binding affinity due to the Boc protecting group.
In Silico Prediction of Structure-Activity Relationships
In silico structure-activity relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. nih.gov For this compound, SAR studies would focus on how the N-Boc group influences the properties that are known to be important for nAChR agonism.
Key molecular descriptors such as molecular weight, logP (lipophilicity), polar surface area, and the presence of hydrogen bond donors and acceptors are calculated. By comparing these descriptors with those of the active parent compound, anatoxin-a, a rationale for the expected decrease in activity can be formulated. For instance, the addition of the Boc group significantly increases the molecular weight and lipophilicity while removing a key hydrogen bond donor.
Table 3: Comparison of Physicochemical Descriptors for Anatoxin-a and its N-Boc Derivative
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors |
| Anatoxin-a | 165.23 | 1.2 | 29.1 | 1 |
| This compound | 265.36 | 3.5 | 49.3 | 0 |
Note: The values for LogP and Polar Surface Area are estimations and may vary depending on the calculation method.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. academicjournals.orgyoutube.com These calculations can be used to determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
This information is valuable for understanding the reactivity of the molecule and the nature of its interactions with the nAChR binding site. For example, the electrostatic potential map can highlight the electron-rich and electron-poor regions of the molecule, which in turn suggests potential sites for electrostatic interactions. The HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and stability. academicjournals.org
Table 4: Selected Quantum Chemical Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
Note: These values are illustrative and would be obtained from specific quantum chemical calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
